molecular formula C8H13NO2 B14519075 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one CAS No. 62527-57-5

3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one

Cat. No.: B14519075
CAS No.: 62527-57-5
M. Wt: 155.19 g/mol
InChI Key: ZLFZWNVHILTPHD-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one is a heterocyclic compound with a unique structure that includes a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one can be achieved through several methods. One efficient method involves the reaction of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones with Lawesson’s reagent under controlled temperature conditions . This reaction selectively thionates the furan-2(3H)-ones, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophilic substrate due to the presence of the dimethylamino group, which facilitates nucleophilic attack. This interaction can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(Dimethylamino)methylidene]furan-2(3H)-one: A similar compound with a furan ring instead of an oxolane ring.

    3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Another related compound with a phenyl group attached to the furan ring.

Uniqueness

3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to its furan analogs. This uniqueness makes it valuable for specific applications where the oxolane ring’s characteristics are advantageous.

Properties

CAS No.

62527-57-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-5-methyloxolan-2-one

InChI

InChI=1S/C8H13NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h5-6H,4H2,1-3H3

InChI Key

ZLFZWNVHILTPHD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CN(C)C)C(=O)O1

Origin of Product

United States

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